molecular formula C15H16N4O4S B2396983 Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate CAS No. 1903712-32-2

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2396983
CAS No.: 1903712-32-2
M. Wt: 348.38
InChI Key: SOEYCIIDOFSAAC-UHFFFAOYSA-N
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Description

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a morpholinopyrimidine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Morpholinopyrimidine Moiety: This step involves the reaction of a pyrimidine derivative with morpholine under specific conditions to form the morpholinopyrimidine structure.

    Amidation and Esterification: The final steps include the amidation of the thiophene ring with the morpholinopyrimidine derivative and subsequent esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and alcohols from ester reduction.

    Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The morpholinopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-morpholinopyrimidine-2-carboxamido)thiophene-2-carboxylate
  • Methyl 3-(6-piperidinopyrimidine-4-carboxamido)thiophene-2-carboxylate
  • Methyl 3-(6-morpholinopyrimidine-4-carboxamido)furan-2-carboxylate

Uniqueness

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEYCIIDOFSAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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